N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol . This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the sulfonyl group: The pyrazole derivative can be further reacted with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens .
Scientific Research Applications
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}methanamide: This compound has a similar structure but with a methanamide group instead of an acetamide group.
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}propionamide: This compound has a propionamide group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
N-[4-(3-cyclopropylpyrazol-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10(18)15-12-4-6-13(7-5-12)21(19,20)17-9-8-14(16-17)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRMLYRHGNLAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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